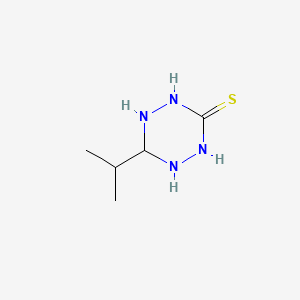![molecular formula C15H22N2O4 B13979442 Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate CAS No. 237064-49-2](/img/structure/B13979442.png)
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is an organic compound with a complex structure that includes a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyl Amine: The protected amino group is then reacted with benzyl chloride to form the benzyl amine intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl chloroacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The benzyl group may also play a role in the compound’s activity by enhancing its lipophilicity and facilitating membrane penetration.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[benzyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetate: This compound has a similar structure but with an ethyl ester and an additional methyl group.
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the ester and benzyl functionalities but differ in the presence of the N-hydroxycarbamimidoyl group.
Uniqueness
Methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate is unique due to its combination of a Boc-protected amine and a benzyl group, which provides specific reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.
Properties
CAS No. |
237064-49-2 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
methyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-17(11-13(18)20-4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,16,19) |
InChI Key |
RTQYNSLZWUQRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


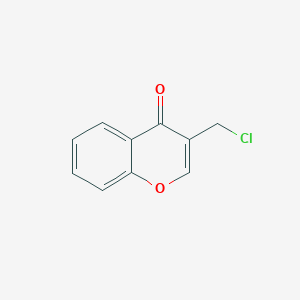
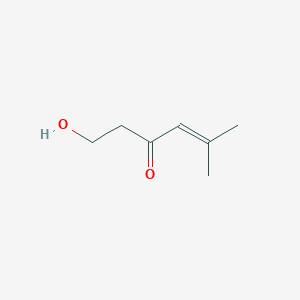
![1-Azabicyclo[3.3.3]undecane](/img/structure/B13979374.png)
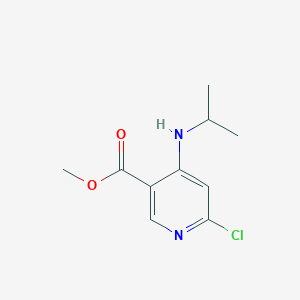

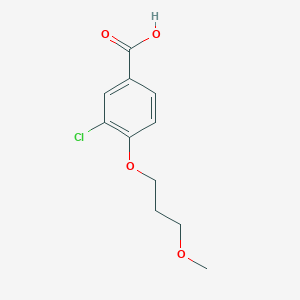

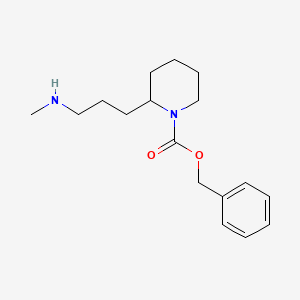


![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)


